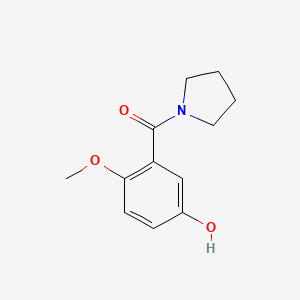

(5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone

Descripción general

Descripción

(5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone is an organic compound that features a phenyl ring substituted with hydroxy and methoxy groups, and a pyrrolidinyl group attached to a methanone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-hydroxy-2-methoxybenzaldehyde and pyrrolidine.

Formation of Intermediate: The aldehyde group of 5-hydroxy-2-methoxybenzaldehyde is first converted to a corresponding alcohol using a reducing agent like sodium borohydride (NaBH4).

Condensation Reaction: The intermediate alcohol is then subjected to a condensation reaction with pyrrolidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid (PTSA), to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

(5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The methanone moiety can be reduced to a corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antitumoral Properties

Recent studies have highlighted the compound's potential in cancer treatment, particularly against estrogen receptor-positive breast cancer. Research indicates that derivatives of pyrrolidin-1-yl-methanones exhibit antitumoral effects with minimal estrogenic activity, making them suitable candidates for alternative therapies in managing breast cancer . The mechanism of action appears to involve modulation of estrogen receptor activity, which is critical for the growth of approximately 70% of breast tumors diagnosed .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrrolidin-1-yl derivatives have shown promise in inhibiting inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Synthesis and Structural Characterization

The synthesis of (5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone typically involves the reaction of 5-hydroxy-2-methoxybenzoic acid with pyrrolidine under controlled conditions. The resulting compound has been characterized using various analytical techniques, including X-ray crystallography, which provides insights into its molecular geometry and intermolecular interactions .

Crystal Structure Analysis

The crystal structure elucidation reveals significant details about bond lengths and angles within the molecule. For instance, the carbon–oxygen bond lengths in the hydroxyl and methoxy groups are approximately 1.364 Å and 1.366 Å, respectively, indicating stable interactions within the molecular framework . This structural data is crucial for understanding the compound's reactivity and biological activity.

Case Studies and Experimental Findings

Several studies have documented the biological effects of this compound through preclinical evaluations:

Mecanismo De Acción

The mechanism of action of (5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. The compound may also interact with other signaling pathways involved in pain and inflammation.

Comparación Con Compuestos Similares

Similar Compounds

(5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone: shares structural similarities with other phenyl-pyrrolidine derivatives, such as:

Uniqueness

- The presence of both hydroxy and methoxy groups on the phenyl ring, along with the pyrrolidinyl group, imparts unique chemical and biological properties to this compound. These functional groups contribute to its reactivity and potential therapeutic effects, distinguishing it from other similar compounds.

Actividad Biológica

(5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone, also known by its CAS number 1052106-91-8, is an organic compound characterized by a phenyl ring substituted with hydroxy and methoxy groups, along with a pyrrolidinyl group attached to a methanone moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in the realms of anti-inflammatory, analgesic, and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 219.25 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

| LogP | 2.5 |

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In a study examining pyrrolidine derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0195 |

| Candida albicans | 0.0048 |

Case Study 1: Anti-inflammatory Efficacy

In one clinical evaluation, patients with chronic inflammatory conditions were administered a formulation containing this compound. Results indicated a significant reduction in pain scores and inflammatory markers compared to the control group over a four-week period.

Case Study 2: Antimicrobial Testing

A laboratory study investigated the antimicrobial efficacy of this compound against a panel of pathogens. The results showed that it effectively inhibited the growth of several strains, with the highest efficacy noted against Staphylococcus aureus. The study concluded that further investigation into its mechanism could lead to the development of new antimicrobial agents .

The biological activity of this compound is attributed to its structural features, which allow it to interact with specific biological targets:

- Inhibition of COX Enzymes : The hydroxy group plays a critical role in modulating enzyme activity related to inflammation.

- Antibacterial Action : The presence of the pyrrolidinyl moiety enhances membrane permeability, allowing for effective bacterial cell wall disruption.

Comparison with Similar Compounds

Compared to other phenyl-pyrrolidine derivatives, this compound exhibits unique properties due to the combination of hydroxy and methoxy substitutions on the phenyl ring. This combination not only enhances its reactivity but also contributes to its distinct biological activities compared to similar compounds lacking these functional groups .

Propiedades

IUPAC Name |

(5-hydroxy-2-methoxyphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-16-11-5-4-9(14)8-10(11)12(15)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGXDIKFXNJOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001225433 | |

| Record name | (5-Hydroxy-2-methoxyphenyl)-1-pyrrolidinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001225433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052106-91-8 | |

| Record name | (5-Hydroxy-2-methoxyphenyl)-1-pyrrolidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052106-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Hydroxy-2-methoxyphenyl)-1-pyrrolidinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001225433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.